3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile
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Overview
Description
3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile is a complex organic compound that features a fluorinated benzene ring, a pyridine moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile typically involves multiple steps, including the formation of the azetidine ring, the introduction of the pyridine moiety, and the fluorination of the benzene ring. Common synthetic routes may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced into the molecule.
Fluorination of the Benzene Ring: This can be accomplished using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated synthesizers may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzene ring can enhance the compound’s binding affinity to certain enzymes or receptors, while the azetidine and pyridine moieties may contribute to its overall bioactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzene
- 4-Fluoro-3-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile
- 3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzamide
Uniqueness
The unique combination of the fluorinated benzene ring, pyridine moiety, and azetidine ring in 3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile sets it apart from other similar compounds. This structural arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17FN4 |
---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
3-fluoro-4-[[methyl-(1-pyridin-2-ylazetidin-3-yl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C17H17FN4/c1-21(10-14-6-5-13(9-19)8-16(14)18)15-11-22(12-15)17-4-2-3-7-20-17/h2-8,15H,10-12H2,1H3 |
InChI Key |
ZLPOTMFMJQJKQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)C#N)F)C2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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